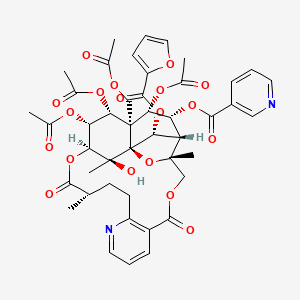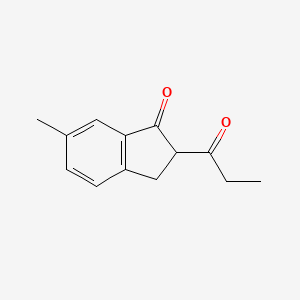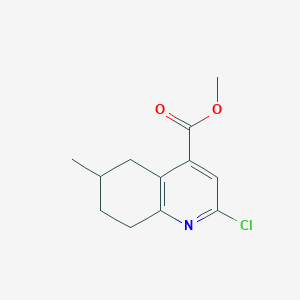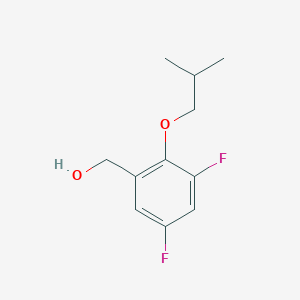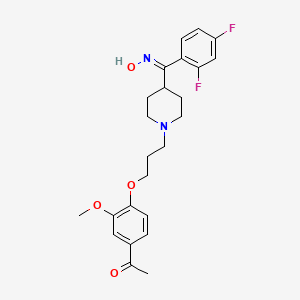
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a hydroxyimino group, and a piperidinyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with piperidine to form the piperidinyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenyl ethanone under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Aplicaciones Científicas De Investigación
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
Uniqueness
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C24H28F2N2O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-[4-[3-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C24H28F2N2O4/c1-16(29)18-4-7-22(23(14-18)31-2)32-13-3-10-28-11-8-17(9-12-28)24(27-30)20-6-5-19(25)15-21(20)26/h4-7,14-15,17,30H,3,8-13H2,1-2H3/b27-24+ |
Clave InChI |
KALRQORCIWJUIG-SOYKGTTHSA-N |
SMILES isomérico |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)/C(=N\O)/C3=C(C=C(C=C3)F)F)OC |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=NO)C3=C(C=C(C=C3)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)




![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
